molecular formula C14H24O2 B8511327 (5,7-Dimethyladamantane-1,3-diyl)dimethanol

(5,7-Dimethyladamantane-1,3-diyl)dimethanol

Cat. No. B8511327
M. Wt: 224.34 g/mol
InChI Key: QTEXCNQLVLUGAN-UHFFFAOYSA-N
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Patent
US04332964

Procedure details

Six grams of lithium-aluminum hydride (0.158 mole) was stirred with 200 ml of absolute ether and to this was added dropwise 24.15 g (0.078 mole) of diethyl 1,3-dimethyladamantane-5,7-dicarboxylate in 50 ml of absolute ether at a rate such as to maintain gentle refluxing of the solvent. Refluxing was continued for two hours. Then the excess LiAlH4 was decomposed with moist AcOEt. The reaction mixture was acidified with 20% H2SO4 which gave, by crystallization, 15.3 g of 1,3-dimethyl-5,7-bis (hydroxymethyl)-adamantane (IIb) which was collected by filtration. Another 1.8 g crop was obtained from the filtrate after separating the water phase and evaporating the organic layer. Yield was 17.1 g (97%). MP was 158°-161° C. Recrystallization from ethyl acetate afforded a product MP 160°-162° C.
Quantity
0.158 mol
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
diethyl 1,3-dimethyladamantane-5,7-dicarboxylate
Quantity
24.15 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].[CH3:7][C:8]12[CH2:22][C:12]3([C:23](OCC)=[O:24])[CH2:13][C:14]([C:17](OCC)=[O:18])([CH2:16][C:10]([CH3:28])([CH2:11]3)[CH2:9]1)[CH2:15]2.CCOC(C)=O.OS(O)(=O)=O>CCOCC>[CH3:28][C:10]12[CH2:16][C:14]3([CH2:17][OH:18])[CH2:13][C:12]([CH2:23][OH:24])([CH2:22][C:8]([CH3:7])([CH2:15]3)[CH2:9]1)[CH2:11]2 |f:0.1.2.3.4.5|

Inputs

Step One
Name
Quantity
0.158 mol
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
200 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
diethyl 1,3-dimethyladamantane-5,7-dicarboxylate
Quantity
24.15 g
Type
reactant
Smiles
CC12CC3(CC(CC(C1)(C3)C(=O)OCC)(C2)C(=O)OCC)C
Name
Quantity
50 mL
Type
solvent
Smiles
CCOCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOC(=O)C
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OS(=O)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to maintain gentle
TEMPERATURE
Type
TEMPERATURE
Details
refluxing of the solvent
TEMPERATURE
Type
TEMPERATURE
Details
Refluxing

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CC12CC3(CC(CC(C1)(C3)CO)(C2)CO)C
Measurements
Type Value Analysis
AMOUNT: MASS 15.3 g
YIELD: CALCULATEDPERCENTYIELD 87.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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